Propargyl-PEG17-methan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

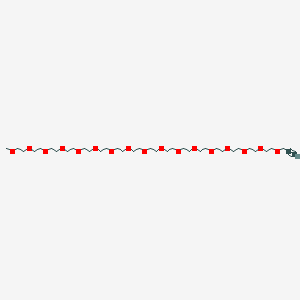

Propargyl-PEG17-methane is a PEG-based PROTAC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This compound is used in the synthesis of PROTACs .

Synthesis Analysis

The propargyl group in Propargyl-PEG17-methane can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is a key step in the synthesis of more complex structures .Molecular Structure Analysis

The molecular formula of Propargyl-PEG17-methane is C36H70O17 . It has a molecular weight of 774.94 g/mol .Chemical Reactions Analysis

Propargyl-PEG17-methane can participate in Click Chemistry reactions with azide compounds to yield a stable triazole linkage . Copper is required as a catalyst for this reaction .Physical And Chemical Properties Analysis

Propargyl-PEG17-methane has a molecular weight of 774.94 g/mol . Its elemental analysis shows that it contains 55.80% Carbon, 9.11% Hydrogen, and 35.10% Oxygen .Wissenschaftliche Forschungsanwendungen

Synthetische Zwischenprodukte und Bausteine

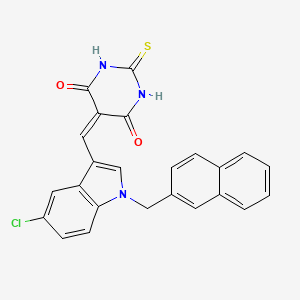

Die Propargylgruppe ist eine hoch vielseitige Einheit, deren Einführung in niedermolekulare Bausteine neue synthetische Wege für die Weiterentwicklung eröffnet {svg_1}. In den letzten zehn Jahren wurden bemerkenswerte Fortschritte sowohl bei der Synthese von Propargylierungsmitteln als auch bei deren Anwendung in der Synthese und Funktionalisierung komplexerer Bausteine und Zwischenprodukte erzielt {svg_2}.

Anwendung in der Synthese

In vielen Beispielen dient die Propargylierungsreaktion als strategischer Schritt in einer Reaktionssequenz, die zur Bildung komplexerer Strukturen führt {svg_3}. Diese Übersicht konzentriert sich eher auf die Propargylierungsmethoden als auf die nachfolgenden Schritte auf dem Weg zu komplexeren synthetischen Zielen {svg_4}.

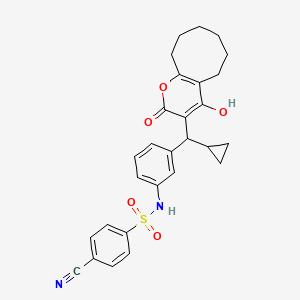

Entwicklung von PEG-basierten Biokonjugaten

Propargyl-PEG17-methan kann für die Entwicklung von PEG-basierten Biokonjugaten für eine Vielzahl von biomedizinischen Anwendungen nützlich sein {svg_5}.

Proteinmodifikation

Aufgrund seines geringen Grades an Zell- und Proteinadsorption kann eine PEG-gepfropfte Oberfläche die proteinaceous Ablagerung reduzieren {svg_6}. PEG kann als vielversprechendes Material in der Proteinmodifikation eingesetzt werden {svg_7}.

PEG-Arzneimittel-Konjugate

PEG ist bekannt für seine geringe Toxizität, seine gute Hydrophilie, seine ausgezeichnete Biokompatibilität und seine Bioabbaubarkeit {svg_8}. Daher kann es bei der Entwicklung von PEG-Arzneimittel-Konjugaten eingesetzt werden {svg_9}.

Polymere Mizellen

Polymere Mizellen sind eine Art von Wirkstoffträgersystem und PEG kann bei ihrer Entwicklung eingesetzt werden {svg_10}.

3-D-Gerüstmaterialien in der Tissue Engineering

PEG kann als vielversprechendes Material bei der Entwicklung von 3-D-Gerüstmaterialien in der Tissue Engineering eingesetzt werden {svg_11}.

Regenerative Medizin

Aufgrund seiner ausgezeichneten Biokompatibilität und Bioabbaubarkeit kann PEG in der regenerativen Medizin eingesetzt werden {svg_12}.

Wirkmechanismus

Target of Action

Propargyl-PEG17-methane is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging specific proteins for degradation .

Mode of Action

The propargyl group in Propargyl-PEG17-methane can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of the synthesis of PROTACs, where the linker connects a ligand for an E3 ubiquitin ligase and a ligand for the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by Propargyl-PEG17-methane is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. By forming a bridge between the target protein and an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

The pharmacokinetics of Propargyl-PEG17-methane are largely determined by its role as a linker in PROTACs . The hydrophilic polyethylene glycol (PEG) spacer in the compound increases its solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The result of the action of Propargyl-PEG17-methane, as part of a PROTAC, is the selective degradation of the target protein . This can lead to a variety of molecular and cellular effects, depending on the function of the degraded protein.

Action Environment

The action of Propargyl-PEG17-methane can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry reaction requires the presence of copper as a catalyst . Additionally, the hydrophilic PEG spacer can enhance the solubility of the compound in aqueous environments , potentially influencing its efficacy and stability.

Zukünftige Richtungen

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that compounds like Propargyl-PEG17-methane could have significant potential for future research and applications.

Biochemische Analyse

Biochemical Properties

Propargyl-PEG17-methane can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The propargyl group in Propargyl-PEG17-methane can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Cellular Effects

As a component of PROTACs, it may influence cell function by facilitating the degradation of specific target proteins .

Molecular Mechanism

The molecular mechanism of action of Propargyl-PEG17-methane is primarily through its role in the formation of PROTACs . The propargyl group in Propargyl-PEG17-methane can react with azide-bearing compounds or biomolecules to form a stable triazole linkage . This reaction is part of the Click Chemistry process, which is often used in the synthesis of PROTACs .

Temporal Effects in Laboratory Settings

As a component of PROTACs, its effects would likely depend on the stability and degradation of the PROTACs it helps form .

Metabolic Pathways

As a component of PROTACs, it may be involved in pathways related to protein degradation .

Transport and Distribution

As a component of PROTACs, its distribution would likely depend on the properties of the PROTACs it helps form .

Subcellular Localization

As a component of PROTACs, its localization would likely depend on the properties of the PROTACs it helps form .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O17/c1-3-4-38-7-8-40-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-36-53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-10-9-39-6-5-37-2/h1H,4-36H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGWRMYKHLIJGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

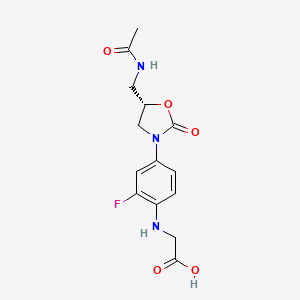

![6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B610137.png)

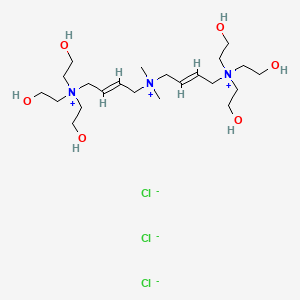

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)

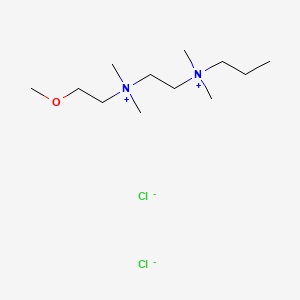

![N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B610141.png)

![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)